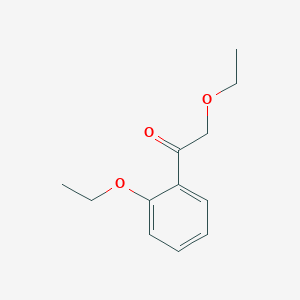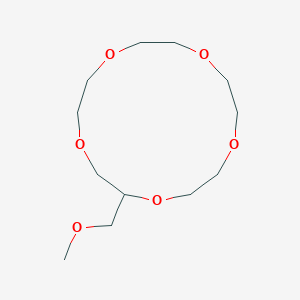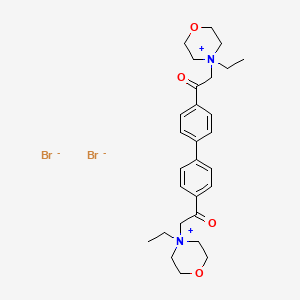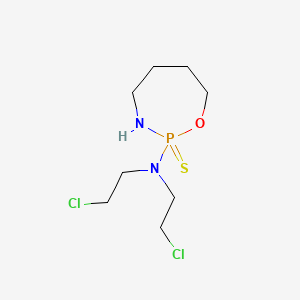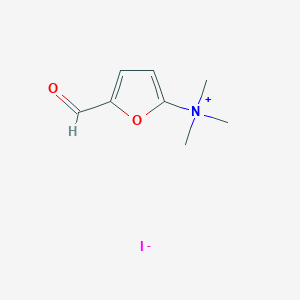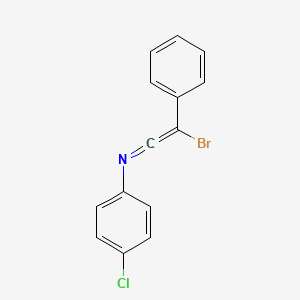![molecular formula C19H18O2 B14431005 Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene] CAS No. 82238-77-5](/img/structure/B14431005.png)
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic nonane ring fused with a fluorene moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical environments.
Biology
In biological research, this compound may be used to study the interactions of spirocyclic structures with biological molecules. Its unique shape and functional groups can provide insights into molecular recognition and binding processes.
Medicine
While specific medical applications are not well-documented, compounds with similar structures have been investigated for their potential therapeutic properties. This includes their use as scaffolds for drug development and as probes for studying biological pathways.
Industry
In industry, Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] may find applications in the development of advanced materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dioxabicyclo[3.2.2]nonane: A simpler bicyclic compound without the fluorene moiety.
Spiro[cyclopropane-1,2’-[6.7]diazabicyclo[3.2.2]non-6-ene]: Another spirocyclic compound with a different bicyclic structure.
Uniqueness
Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9’-fluorene] is unique due to the presence of both the spirocyclic nonane ring and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
| 82238-77-5 | |
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene] |
InChI |
InChI=1S/C19H18O2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)19(16)12-11-13-9-10-18(19)21-20-13/h1-8,13,18H,9-12H2 |
Clave InChI |
DWCVGUQZYUFKHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3(CCC1OO2)C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


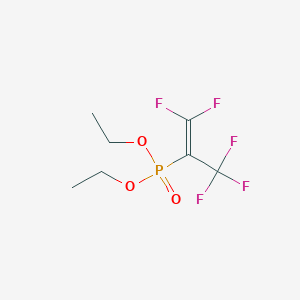
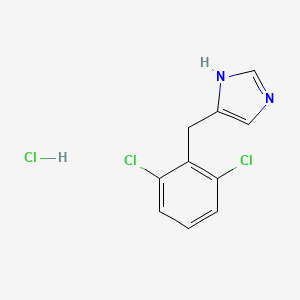


![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
